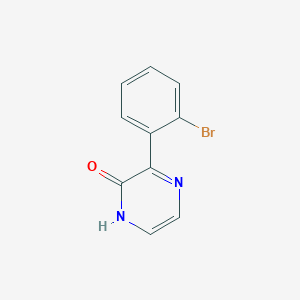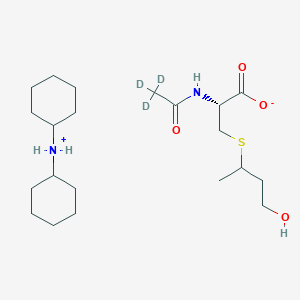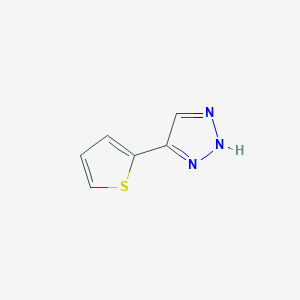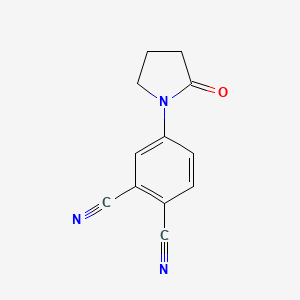
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and 1H-1,2,4-triazol-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3,5-dibromo-6-chloropyridine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but lacking the bromine and pyridine ring.
5-Amino-1H-1,2,4-triazole: Another similar compound used in various chemical syntheses.
Uniqueness
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of both the bromo and triazolyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H6BrN5 |
|---|---|
Molekulargewicht |
240.06 g/mol |
IUPAC-Name |
5-bromo-6-(1,2,4-triazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H6BrN5/c8-6-1-5(9)2-11-7(6)13-4-10-3-12-13/h1-4H,9H2 |
InChI-Schlüssel |
CMHIBARQLFUFMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Br)N2C=NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)






![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)





